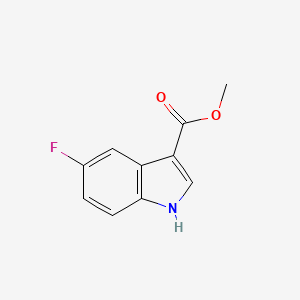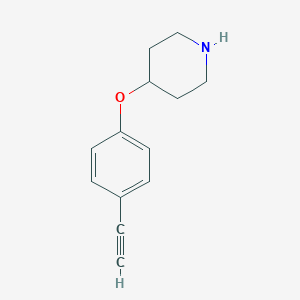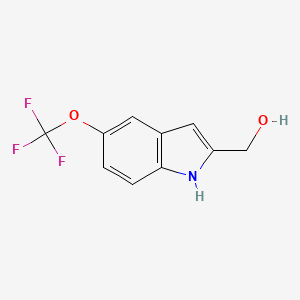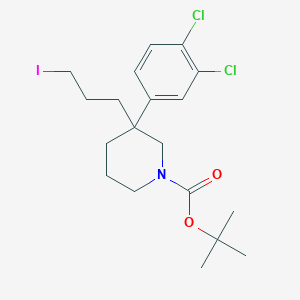
5-氟-1H-吲哚-3-甲酸甲酯
描述
“Methyl 5-fluoro-1H-indole-3-carboxylate” is a synthetic compound with the formal name 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, methyl ester . It is an analog of 5-fluoro PB-22, a synthetic cannabinoid, that lacks the quinoline group . The physiological and toxicological properties of this compound are not known .
Synthesis Analysis
The synthesis of similar indole compounds has been reported in literature . For instance, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized . Another study reported the use of microwave-assisted synthesis for the preparation of 2-Methyl-1H-indole-3-carboxylate derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 5-fluoro-1H-indole-3-carboxylate” is planar . The molecule is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-fluoro-1H-indole-3-carboxylate” are not available, indole derivatives are known to undergo various reactions. For instance, the carbaldehyde derivative of indole can be oxidized to the carboxylic acid derivative .Physical And Chemical Properties Analysis
“Methyl 5-fluoro-1H-indole-3-carboxylate” has a molecular formula of C15H18FNO2 and a formula weight of 263.3 . It is a solution in acetonitrile .科学研究应用
Biologically Active Compounds
- Scientific Field : Biochemistry and Pharmacology .
- Summary of Application : Indole derivatives have been used as biologically active compounds for the treatment of various health conditions, including cancer, microbial infections, and other disorders .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Indole derivatives have shown promising results in treating various health conditions. For example, some derivatives have demonstrated anticancer properties against various cancer cell lines .
Synthesis of Indole-Based-Sulfonamide Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : Indole-based-sulfonamide derivatives have been synthesized for various research applications .
- Methods of Application : These derivatives were synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chloride in the presence of pyridine .
- Results or Outcomes : The specific results or outcomes of this synthesis were not detailed in the source .
Nitric Oxide Synthase Inhibitors
- Scientific Field : Biochemistry .
- Summary of Application : Indole derivatives have been used in the preparation of nitric oxide synthase inhibitors .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Protein Kinase C Alpha Inhibitors
- Scientific Field : Biochemistry .
- Summary of Application : Indole derivatives have been used in the preparation of protein kinase C alpha inhibitors .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Antiviral Agents
- Scientific Field : Virology .
- Summary of Application : Indole derivatives have been used as antiviral agents .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their antiviral activity .
- Results or Outcomes : Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Nitric Oxide Synthase Inhibitors
- Scientific Field : Biochemistry .
- Summary of Application : Indole derivatives have been used in the preparation of nitric oxide synthase inhibitors .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Protein Kinase C Alpha Inhibitors
- Scientific Field : Biochemistry .
- Summary of Application : Indole derivatives have been used in the preparation of protein kinase C alpha inhibitors .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Antiviral Agents
- Scientific Field : Virology .
- Summary of Application : Indole derivatives have been used as antiviral agents .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their antiviral activity .
- Results or Outcomes : Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
未来方向
The future directions for “Methyl 5-fluoro-1H-indole-3-carboxylate” and similar compounds could involve further exploration of their potential biological activities. Indole derivatives have been reported to have diverse pharmacological activities , and they could serve as promising scaffolds for the discovery and development of potential therapeutic agents .
属性
IUPAC Name |
methyl 5-fluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCOPMDCKPXHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652976 | |
| Record name | Methyl 5-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-1H-indole-3-carboxylate | |
CAS RN |
310886-79-4 | |
| Record name | Methyl 5-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416045.png)
![4-[3-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416046.png)

![Methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1416052.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416054.png)
![4-[2-Fluoro-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416055.png)
![4-(3-Bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416057.png)
![4-(4-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416058.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416061.png)
![4-[5-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416062.png)
![4-[3-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416063.png)
![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)
